1-[2-(3-Nitrophenoxy)ethyl]benzimidazole;oxalic acid
Overview
Description
1-[2-(3-Nitrophenoxy)ethyl]benzimidazole;oxalic acid is a complex organic compound that features a benzimidazole core linked to a nitrophenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Nitrophenoxy)ethyl]benzimidazole;oxalic acid typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where 1H-benzimidazole reacts with 2-(3-nitrophenoxy)ethyl bromide under basic conditions to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Nitrophenoxy)ethyl]benzimidazole;oxalic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Hydrolysis: The oxalate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding benzimidazole derivative and oxalic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Hydrolysis: Aqueous acid or base solutions.
Major Products
Reduction: 1-[2-(3-aminophenoxy)ethyl]-1H-benzimidazole.
Substitution: Various alkylated benzimidazole derivatives.
Hydrolysis: Benzimidazole and oxalic acid.
Scientific Research Applications
1-[2-(3-Nitrophenoxy)ethyl]benzimidazole;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the benzimidazole ring.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[2-(3-Nitrophenoxy)ethyl]benzimidazole;oxalic acid involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity. The nitrophenoxyethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazole oxalate
- 1-[2-(3-nitrophenoxy)ethyl]-2H-benzimidazole oxalate
- 1-[2-(3-aminophenoxy)ethyl]-1H-benzimidazole oxalate
Uniqueness
1-[2-(3-Nitrophenoxy)ethyl]benzimidazole;oxalic acid is unique due to the specific positioning of the nitro group on the phenoxyethyl moiety, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-(3-nitrophenoxy)ethyl]benzimidazole;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3.C2H2O4/c19-18(20)12-4-3-5-13(10-12)21-9-8-17-11-16-14-6-1-2-7-15(14)17;3-1(4)2(5)6/h1-7,10-11H,8-9H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRHQNMSSAWRQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCOC3=CC=CC(=C3)[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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